

gas-phase structure of 3,5-bis(trifluoromethyl)pyrazole

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Compound of Interest

Compound Name: 3,5-Bis(trifluoromethyl)-1H-pyrazole

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An In-Depth Technical Guide to the Gas-Phase Structure of 3,5-bis(trifluoromethyl)pyrazole

This guide provides a comprehensive examination of the gas-phase molecular structure of 3,5-bis(trifluoromethyl)pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and as a ligand in organometallic chemistry.^{[1][2][3][4]} The strategic placement of two trifluoromethyl groups on the pyrazole ring imparts unique electronic properties and steric profiles, making a precise understanding of its geometry crucial for researchers in drug development and materials science.^{[1][5]}

This document delves into the synergistic application of experimental techniques, primarily gas electron diffraction (ED), and high-level computational chemistry to elucidate the intrinsic structure of the isolated molecule, free from the intermolecular forces present in the solid state.

The Imperative of Gas-Phase Structural Analysis

While X-ray crystallography reveals that 3,5-bis(trifluoromethyl)pyrazole self-assembles into hydrogen-bonded tetramers in the solid state, its gas-phase structure is monomeric.^{[1][6][7][8]} This distinction is critical, as the geometry of the individual molecule governs its fundamental reactivity, spectroscopic properties, and the initial interactions in biological systems. Gas-phase studies provide the unperturbed, intrinsic conformational and geometric parameters essential for accurate molecular modeling and understanding structure-activity relationships.

Experimental Elucidation via Gas Electron Diffraction (ED)

Gas electron diffraction is the premier experimental technique for determining the precise geometry of molecules in the vapor phase.^{[9][10]} The method relies on the scattering of a high-energy electron beam by the gas-phase molecules. The resulting diffraction pattern contains information about the internuclear distances within the molecule.

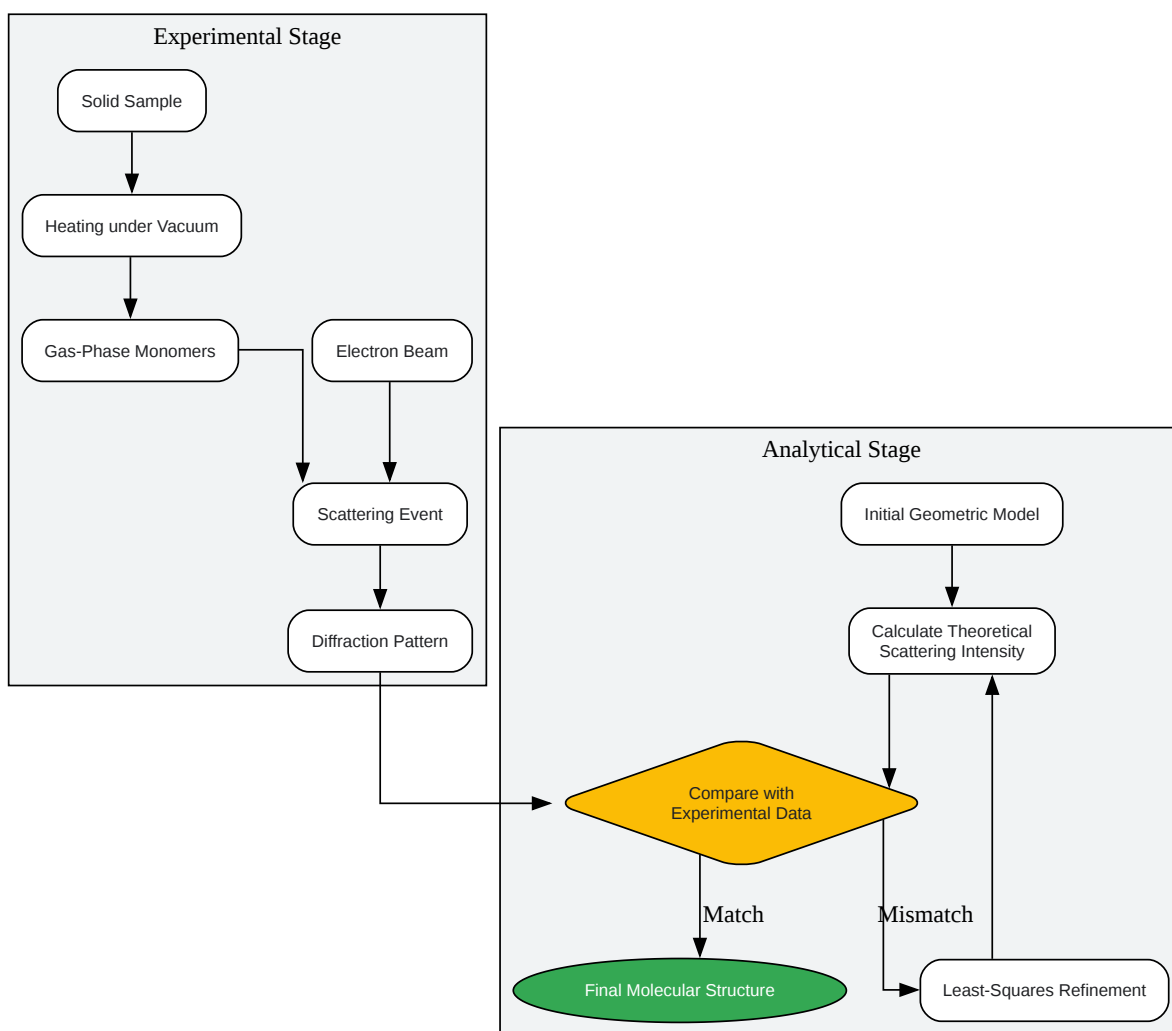
Experimental Protocol: A Conceptual Overview

The determination of molecular structure by ED is a self-validating system that iteratively refines a structural model until the calculated diffraction pattern matches the experimentally observed one.

Step-by-Step Methodology:

- **Sample Volatilization:** A solid sample of 3,5-bis(trifluoromethyl)pyrazole is heated under vacuum to generate a molecular vapor.^[1]
- **Electron Beam Interaction:** A focused beam of high-energy electrons is passed through the gas, causing the electrons to scatter.
- **Data Acquisition:** The scattered electrons form a diffraction pattern on a detector, which is recorded. The intensity of the scattered electrons is a function of the scattering angle.
- **Structural Refinement:** A theoretical molecular model is constructed with initial geometric parameters (bond lengths, angles, dihedral angles). The diffraction pattern for this model is calculated and compared to the experimental data.
- **Least-Squares Analysis:** The geometric parameters of the model are systematically adjusted using a least-squares algorithm to minimize the difference between the theoretical and experimental scattering intensities. This process is repeated until convergence is achieved, yielding the final molecular geometry.

The workflow below illustrates the logical relationship between the experimental and analytical stages of a gas electron diffraction study.



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